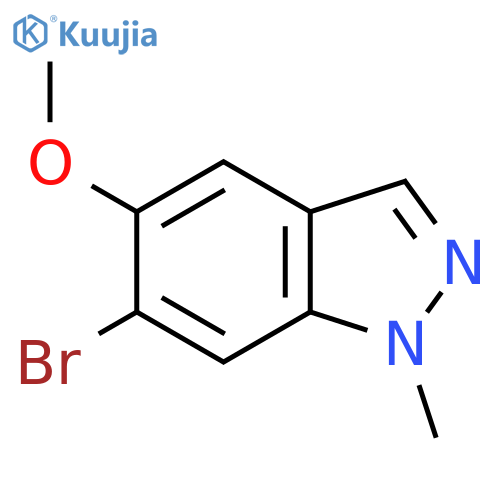

Cas no 1577179-97-5 (6-Bromo-5-methoxy-1-methyl-1H-indazole)

1577179-97-5 structure

商品名:6-Bromo-5-methoxy-1-methyl-1H-indazole

CAS番号:1577179-97-5

MF:C9H9BrN2O

メガワット:241.084561109543

MDL:MFCD30741629

CID:4610201

PubChem ID:126970407

6-Bromo-5-methoxy-1-methyl-1H-indazole 化学的及び物理的性質

名前と識別子

-

- 6-bromo-5-methoxy-1-methyl-1H-indazole

- COc1cc2cnn(C)c2cc1Br

- 1577179-97-5

- MFCD30741629

- CS-0056114

- 6-bromo-5-methoxy-1-methylindazole

- SCHEMBL23242316

- PB40887

- P19689

- AS-77860

- DB-169828

- SY270400

- 6-Bromo-5-methoxy-1-methyl-1H-indazole

-

- MDL: MFCD30741629

- インチ: 1S/C9H9BrN2O/c1-12-8-4-7(10)9(13-2)3-6(8)5-11-12/h3-5H,1-2H3

- InChIKey: KDOOXMBUSOIVLU-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC2C=NN(C)C=2C=1)OC

計算された属性

- せいみつぶんしりょう: 239.98983 g/mol

- どういたいしつりょう: 239.98983 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 27

- ぶんしりょう: 241.08

- 疎水性パラメータ計算基準値(XlogP): 2.2

6-Bromo-5-methoxy-1-methyl-1H-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL1032-50G |

6-bromo-5-methoxy-1-methyl-1H-indazole |

1577179-97-5 | 97% | 50g |

¥ 14,850.00 | 2023-04-03 | |

| Chemenu | CM425226-5g |

6-bromo-5-methoxy-1-methyl-1H-indazole |

1577179-97-5 | 95%+ | 5g |

$540 | 2023-02-17 | |

| Chemenu | CM425226-10g |

6-bromo-5-methoxy-1-methyl-1H-indazole |

1577179-97-5 | 95%+ | 10g |

$900 | 2023-02-17 | |

| Chemenu | CM425226-25g |

6-bromo-5-methoxy-1-methyl-1H-indazole |

1577179-97-5 | 95%+ | 25g |

$1800 | 2023-02-17 | |

| eNovation Chemicals LLC | Y1221326-10g |

6-bromo-5-methoxy-1-methyl-1H-indazole |

1577179-97-5 | 95% | 10g |

$800 | 2024-06-03 | |

| 1PlusChem | 1P01DYHS-1g |

6-bromo-5-methoxy-1-methyl-1H-indazole |

1577179-97-5 | 95% | 1g |

$143.00 | 2024-06-20 | |

| 1PlusChem | 1P01DYHS-250mg |

6-bromo-5-methoxy-1-methyl-1H-indazole |

1577179-97-5 | 95% | 250mg |

$67.00 | 2024-06-20 | |

| Ambeed | A462106-250mg |

6-Bromo-5-methoxy-1-methyl-1H-indazole |

1577179-97-5 | 95% | 250mg |

$89.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL1032-1g |

6-bromo-5-methoxy-1-methyl-1H-indazole |

1577179-97-5 | 97% | 1g |

¥890.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL1032-5g |

6-bromo-5-methoxy-1-methyl-1H-indazole |

1577179-97-5 | 97% | 5g |

¥2671.0 | 2024-04-23 |

6-Bromo-5-methoxy-1-methyl-1H-indazole 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

1577179-97-5 (6-Bromo-5-methoxy-1-methyl-1H-indazole) 関連製品

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1577179-97-5)6-Bromo-5-methoxy-1-methyl-1H-indazole

清らかである:99%/99%

はかる:1g/5g

価格 ($):173.0/518.0